molecular formula C13H16N2O B8387788 4-(Quinolin-2-ylamino)-butan-1-ol

4-(Quinolin-2-ylamino)-butan-1-ol

Cat. No.: B8387788
M. Wt: 216.28 g/mol
InChI Key: LZUMOJGETJSSAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Quinolin-2-ylamino)-butan-1-ol is a quinoline-derived amino alcohol characterized by a butan-1-ol backbone substituted with a quinolin-2-ylamino group at the fourth carbon. Quinoline derivatives are widely studied for their biological activity, including antimicrobial, anticancer, and pesticidal applications due to their aromatic and heterocyclic nature. The amino alcohol moiety (butan-1-ol with an amino substituent) is a common pharmacophore in medicinal chemistry, enhancing solubility and enabling hydrogen bonding interactions with biological targets .

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

4-(quinolin-2-ylamino)butan-1-ol

InChI

InChI=1S/C13H16N2O/c16-10-4-3-9-14-13-8-7-11-5-1-2-6-12(11)15-13/h1-2,5-8,16H,3-4,9-10H2,(H,14,15)

InChI Key

LZUMOJGETJSSAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)NCCCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4-(Quinolin-2-ylamino)-butan-1-ol with structurally related compounds from the evidence:

Compound Structure Molecular Formula Key Features
This compound Butan-1-ol with quinolin-2-ylamino at C4 C₁₃H₁₆N₂O Combines quinoline’s aromaticity with amino alcohol functionality.
ATB1095 4-(3,4-Bis(benzyloxy)phenyl)butan-1-ol C₂₅H₂₆O₄ Benzyl-protected phenolic groups; synthesized via LiAlH₄ reduction (61% yield).
4-(n-Heptyloxy)butan-1-ol Butan-1-ol with n-heptyloxy group at C4 C₁₁H₂₄O₂ Pheromone component in beetles; exhibits insect attractant properties.
4-(Propan-2-ylamino)butan-1-ol Butan-1-ol with isopropylamino group at C4 C₇H₁₇NO Industrial applications; market growth projected (2025–2030) .
4-(But-2-ynylamino)-1-(indol-2-yl)butan-1-ol Butan-1-ol with indol-2-yl and but-2-ynylamino groups C₁₆H₁₉N₃O Synthesized via sodium amalgam reduction; potential neuroactivity.

Key Contrasts

  • Substituent Effects: The quinolin-2-ylamino group in the target compound may confer enhanced aromatic stacking and hydrogen bonding compared to ATB1095’s benzyloxy groups or the alkyl chains in pheromone analogs .
  • Synthetic Complexity: Quinoline derivatives often require multi-step protocols (e.g., cyclization, amination), whereas simpler analogs like 4-(n-heptyloxy)butan-1-ol are synthesized via straightforward etherification .
  • Biological Specificity: Pheromone analogs exhibit species-specific activity, whereas amino alcohols like 4-(Propan-2-ylamino)butan-1-ol have broader industrial applications .

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